3-Hydroxypropyl p-Methoxybenzyl Thioether

Description

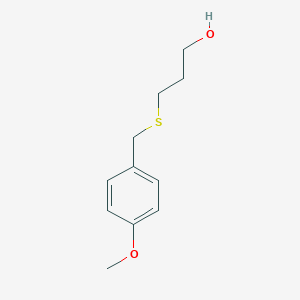

3-Hydroxypropyl p-Methoxybenzyl Thioether (CAS: 202665-68-7) is a sulfur-containing organic compound characterized by a thioether linkage (-S-) connecting a 3-hydroxypropyl chain to a p-methoxybenzyl group. It exists as a colorless oil and is primarily utilized in organic synthesis due to its reactive thioether moiety and functional hydroxyl group . The p-methoxy substituent on the aromatic ring introduces electron-donating effects, which may influence its chemical and biological behavior compared to other thioether derivatives.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKLXMNRDPVQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392674 | |

| Record name | 3-Hydroxypropyl p-Methoxybenzyl Thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202665-68-7 | |

| Record name | 3-Hydroxypropyl p-Methoxybenzyl Thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypropyl p-Methoxybenzyl Thioether typically involves the reaction of p-Methoxybenzyl chloride with 3-Mercapto-1-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The reaction conditions would need to be optimized for larger-scale production, ensuring the purity and yield of the compound are maintained .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypropyl p-Methoxybenzyl Thioether can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like .

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Acid chlorides, alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Esters, ethers.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- 3-HPMBT is utilized as a versatile building block in organic synthesis, facilitating the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its thioether functionality allows it to participate in nucleophilic substitutions and modifications, making it valuable in synthesizing other compounds.

Reagent in Chemical Reactions

- The compound serves as a reagent for cysteine alkylation in proteomics research. This process involves modifying cysteine residues in proteins, which is crucial for studying protein interactions and functions.

Biological Applications

Proteomics and Protein Modification

- In proteomics, 3-HPMBT is primarily employed for cysteine alkylation, which protects thiol groups from oxidation and facilitates the study of protein dynamics and interactions. This application is critical for understanding cellular mechanisms and developing therapeutic strategies.

Potential Antioxidant and Anti-inflammatory Properties

- Preliminary studies suggest that 3-HPMBT may exhibit antioxidant properties that help protect cells from oxidative stress. Additionally, it shows potential anti-inflammatory effects, indicating its suitability for further pharmacological investigations aimed at treating inflammatory conditions.

Medical Applications

Therapeutic Investigations

- Due to its unique chemical structure, 3-HPMBT is being investigated for potential therapeutic applications. Its ability to form covalent bonds with biomolecules positions it as a candidate for drug development targeting specific diseases.

Mechanism of Action

- The mechanism of action involves the interaction of 3-HPMBT with specific molecular targets, leading to modifications that can alter protein functions. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Industrial Applications

Development of New Materials

- In the industrial sector, 3-HPMBT is used in the development of new materials and chemical processes. Its reactivity allows it to be incorporated into various formulations, enhancing material properties such as durability and resistance to environmental factors.

Chemical Processes Optimization

- The compound's synthesis can be scaled up for industrial production while optimizing reaction conditions to ensure high yield and purity. This scalability is crucial for its application in manufacturing and large-scale chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxypropyl p-Methoxybenzyl Thioether involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and other biomolecules, leading to modifications that can alter their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Aromatic/Heteroaromatic Rings

The p-methoxybenzyl group in the target compound is an electron-donating aromatic substituent. Studies on andrographolide-derived thioethers () demonstrate that substituents significantly impact biological activity:

- Electron-donating groups (e.g., methoxy, methyl) enhance cytotoxicity against cancer cells. For example, methoxy-substituted derivatives showed superior activity compared to nitro (electron-withdrawing) analogs .

- Heteroaromatic rings (e.g., pyrimidine, pyridine) further boost potency. Pyrimidine-thioether andrographolide derivatives exhibited IC50 values of 7 μM against PC-3 prostate cancer cells, outperforming purely aromatic analogs .

Alkyl Chain Length and Hydroxyl Group Position

The 3-hydroxypropyl chain in the target compound provides both hydrophilicity and a site for further functionalization. In andrographolide derivatives, linker length between the thioether and core structure affected activity:

- Derivatives with 4-carbon linkers (e.g., compounds V and VI in ) were synthesized to study chain elongation effects, though specific activity data remain unspecified .

Comparison Insight : The 3-hydroxypropyl chain balances hydrophilicity and reactivity, but longer chains (e.g., 4-carbon) or alternative hydroxyl positions (e.g., terminal vs. mid-chain) in other derivatives may alter pharmacokinetics.

Chemical Reactivity and Stability

Thioethers are generally more nucleophilic and reactive than their ether counterparts due to sulfur’s lower electronegativity (). Key comparisons include:

- Thioethers vs. Ethers : Thioethers undergo easier oxidation to sulfoxides/sulfones and participate in nucleophilic substitutions more readily .

Biological Activity

3-Hydroxypropyl p-Methoxybenzyl Thioether (3-HPMBT) is a compound with notable biological activity, particularly in the fields of proteomics and pharmacology. With a molecular formula of C₁₁H₁₆O₂S and a molecular weight of approximately 212.31 g/mol, this compound features a thioether functional group that contributes to its unique chemical properties. This article delves into its biological activities, including antioxidant and anti-inflammatory properties, as well as its potential applications in therapeutic contexts.

3-HPMBT is characterized by its hydroxyl and thioether functionalities, which may impart unique reactivity and biological properties. The compound is typically found as a colorless oil and is recognized for its utility in various biochemical applications.

Antioxidant Properties

Preliminary studies suggest that 3-HPMBT exhibits potential antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to cellular damage and various diseases. The ability of 3-HPMBT to scavenge free radicals may contribute to its protective effects in biological systems.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, 3-HPMBT may possess anti-inflammatory effects . This activity is significant as inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases and cancer. The modulation of inflammatory pathways by 3-HPMBT could make it a candidate for further pharmacological investigations aimed at treating inflammatory conditions.

Research indicates that 3-HPMBT may interact with various cellular pathways, potentially modulating enzyme activity or influencing signal transduction mechanisms. These interactions are critical for understanding its therapeutic potential and safety profile. The compound's ability to alkylate cysteine residues in proteins suggests that it could be utilized in proteomics research to study protein modifications that affect function and stability.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 3-HPMBT, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzyl Thioether | C₉H₁₁OS | Lacks hydroxyl group; simpler structure |

| Propyl p-Methoxybenzyl Sulfide | C₁₁H₁₄OS | Contains sulfur but no hydroxyl group |

| 3-Hydroxypropyl Thiophenol | C₉H₁₂OS | Contains a thiophenol moiety; different reactivity |

3-HPMBT stands out due to its combination of both hydroxyl and thioether functionalities, which may impart unique reactivity and biological properties not found in the other compounds listed.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 3-HPMBT. For instance, research has shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structural motifs can induce cell cycle arrest and interact with DNA, suggesting their potential as anticancer agents. Further analysis showed that certain derivatives exhibited higher cytotoxic activity compared to established reference drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxypropyl p-methoxybenzyl thioether, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via thiol-ene coupling or nucleophilic substitution. For example, a hydroxyamide precursor (e.g., 11-(butylthio)-N-(3-hydroxypropyl)-undecanamide) undergoes oxidative deprotection to retain the thioether group . Alternatively, activation of alcohols as triflates (e.g., using trifluoromethanesulfonic anhydride) followed by reaction with thiophenol derivatives provides a controlled pathway to thioethers . Key considerations include:

- Avoiding over-oxidation by using mild deprotection agents (e.g., LiAlH4 for ester removal without affecting thioethers) .

- Monitoring reaction pH to prevent premature cleavage of the p-methoxybenzyl (PMB) protecting group, which is acid-sensitive .

- Purification via column chromatography to isolate the product from byproducts like sulfoxides.

Q. How does the p-methoxybenzyl group influence the stability of thioethers during synthetic workflows?

- Methodological Answer : The PMB group enhances steric protection of the thioether bond but introduces sensitivity to acidic conditions. For instance, during peptide synthesis, PMB deprotection with trifluoroacetic acid (TFA) can trigger carbonium ion formation, leading to unintended thiol alkylation and reduced yields . Mitigation strategies include:

- Using buffered deprotection conditions (e.g., TFA with scavengers like triisopropylsilane).

- Substituting PMB with more stable protecting groups (e.g., tert-butyl) for reactions requiring harsh acidic environments .

Advanced Research Questions

Q. What analytical challenges arise in characterizing thioether-containing compounds, and how can they be addressed?

- Methodological Answer : Mass spectrometry (MS) alone may fail to distinguish thioether rings from linear peptides due to identical molecular masses. Advanced techniques include:

- Tandem MS (MS/MS) : Fragmentation patterns reveal cyclization via thioether bridges, as seen in preRumA analysis .

- Oxidative profiling : Treating samples with H2O2 converts thioethers to sulfones, shifting retention times in HPLC and confirming thioether presence .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can identify PMB aromatic protons (δ 6.8–7.3 ppm) and thioether S-CH2 signals (δ 2.5–3.5 ppm) .

Q. How do thioether functional groups enhance catalytic performance in heterogeneous systems?

- Methodological Answer : Thioethers improve metal-support interactions in catalysts. For example:

- Pd@V-COF-S : Thioether-functionalized covalent organic frameworks (COFs) stabilize Pd nanoparticles, reducing energy barriers for substrate desorption and enhancing selectivity in alkyne semi-hydrogenation (>97% styrene selectivity) .

- Iron@NikA CLECs : Crosslinked enzyme crystals (CLECs) with thioether-active sites exhibit improved stability and substrate scope in sulfoxidation reactions . Key design principles include:

- Optimizing ligand-protein interactions to balance catalytic activity and selectivity.

- Using glutaraldehyde crosslinking to immobilize enzymes without blocking active sites .

Q. What strategies prevent side reactions during PMB group deprotection in thioether-containing systems?

- Methodological Answer : Side reactions (e.g., PMB carbonium ion alkylation of thiols) can be minimized by:

- Low-temperature deprotection : Conducting reactions at 0–4°C to reduce carbonium ion mobility .

- Competitive scavengers : Adding thiols (e.g., 1,2-ethanedithiol) to trap reactive intermediates .

- Alternative protecting groups : Using photolabile groups (e.g., nitroveratryl) for orthogonal deprotection under non-acidic conditions .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.